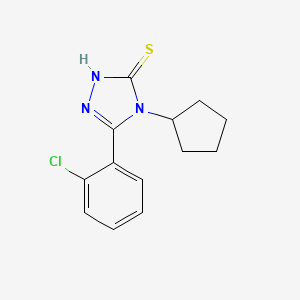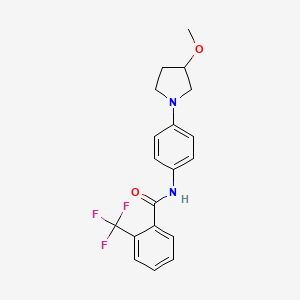
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as this one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide” is 296.37. Other physical and chemical properties are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, and related compounds have been investigated for their potential as neuroleptics. A study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines for inhibitory effects on apomorphine-induced stereotyped behavior in rats. They found a good correlation between structure and activity, highlighting the potential of these compounds in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antidopaminergic Activity
Meltzer et al. (1983) explored the interaction of YM-09151-2 (a similar benzamide) with D2-type dopamine receptors in the anterior pituitary gland of rats. Their findings suggested that YM-09151-2 is a potent antagonist of these receptors, significantly elevating serum prolactin concentrations at low doses (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).
Antihyperglycemic Potential
Nomura et al. (1999) identified a benzamide derivative, KRP-297, as a potential antidiabetic agent. This compound, part of a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, was found to have promising applications in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Corrosion Inhibition
Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. Their research demonstrated that these compounds, particularly those with methoxy substituents, effectively inhibit corrosion, suggesting industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Pharmaceutical Synthesis
Van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as analogues of benzamides for potential antipsychotic applications. These compounds showed dopamine antagonistic activity, indicating their relevance in the development of new pharmaceuticals (Van Wijngaarden, Kruse, Van Hes, Van der Heyden, & Tulp, 1987).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-15-10-11-24(12-15)14-8-6-13(7-9-14)23-18(25)16-4-2-3-5-17(16)19(20,21)22/h2-9,15H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXSQLUEBHZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

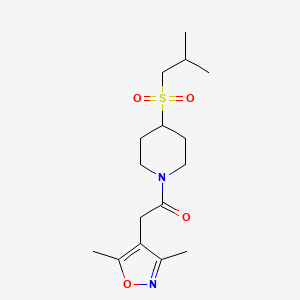
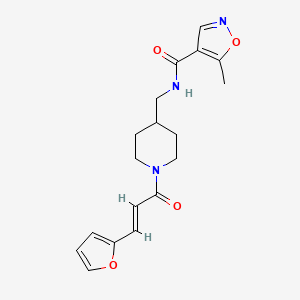
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2556078.png)
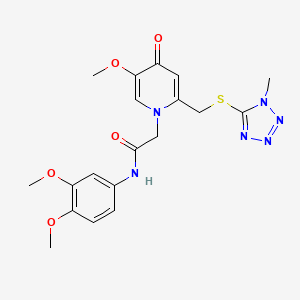



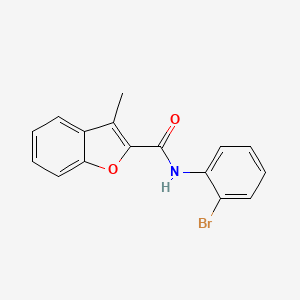

![ethyl 4-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2556088.png)
![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)
